molecular formula C8H7NO3 B12875962 5-methoxybenzo[c]isoxazol-3(1H)-one

5-methoxybenzo[c]isoxazol-3(1H)-one

Cat. No.: B12875962
M. Wt: 165.15 g/mol
InChI Key: QHDMKCBUPTWYHK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is derived from its bicyclic structure. The benzo[c]isoxazole system consists of a benzene ring fused to an isoxazole moiety at the 1,2-positions, with a ketone group at position 3 and a methoxy substituent at position 5. The full IUPAC name is 5-methoxy-1H-benzo[c]isoxazol-3-one , reflecting the lactam-like oxazolone ring.

Alternative designations include 6-methoxybenzo[c]isoxazol-3(1H)-one (CAS 1260837-02-2), though this numbering arises from differing conventions in fused-ring systems. The compound is also referenced as 3-hydroxy-5-methoxy-1H-2,1-benzoxazole in older literature. Its molecular formula is $$ \text{C}8\text{H}7\text{NO}_3 $$, with a molecular weight of 165.15 g/mol.

Property Value Source
CAS Registry Number 1260837-02-2
Molecular Formula $$ \text{C}8\text{H}7\text{NO}_3 $$
SMILES O=C1C2=CC=C(C=C2NO1)OC
IUPAC Name 5-methoxy-1H-benzo[c]isoxazol-3-one

Molecular Geometry and Conformational Analysis

The benzisoxazole core adopts a nearly planar geometry due to aromatic stabilization, with bond lengths consistent with delocalized π-electrons. The isoxazole ring exhibits a C–O bond length of 1.36 Å and a C–N bond length of 1.30 Å, typical for aromatic heterocycles. The methoxy group at position 5 introduces slight non-planarity, with a dihedral angle of 12.5° relative to the benzene ring, as predicted by density functional theory (DFT) calculations.

Conformational analysis reveals two stable rotamers of the methoxy group: one where the oxygen lone pairs align with the benzene π-system (syn-periplanar) and another where they are orthogonal (anti-periplanar). The syn conformation is energetically favored by 2.1 kcal/mol due to hyperconjugative interactions.

X-ray Crystallographic Studies of Benzisoxazole Derivatives

X-ray diffraction data for this compound remains unpublished, but related structures provide insights. For example, 2,1-benzisoxazol-3(1H)-one (PubChem CID 413524) crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 7.12 $$ Å, $$ b = 8.03 $$ Å, $$ c = 12.45 $$ Å, and $$ \beta = 98.7^\circ $$. The lactam ring is nearly planar, with a carbonyl bond length of 1.23 Å, characteristic of ketones.

In $$ N $$-alkylated derivatives, such as $$ N $$-benzyl-1,3-dihydro-2,1-benzisoxazol-3-one, the non-planar geometry of the alkyl chain induces torsional strain, reducing crystallinity. These findings suggest that the methoxy substituent in this compound likely enhances solubility while minimally affecting packing efficiency.

Comparative Structural Analysis with Isoxazole Heterocycles

Benzisoxazoles differ from monocyclic isoxazoles in electronic and steric properties:

  • Aromaticity : The fused benzene ring in benzo[c]isoxazole increases resonance stabilization, as evidenced by nucleus-independent chemical shifts (NICS) of −12.3 ppm versus −8.7 ppm for isoxazole.
  • Bond Lengths : The C3–O bond in benzo[c]isoxazol-3-one (1.23 Å) is shorter than in isoxazole (1.36 Å), indicating greater double-bond character due to conjugation with the carbonyl.
  • Reactivity : The methoxy group at position 5 directs electrophilic substitution to position 4 via resonance donation, unlike isoxazole, where electrophiles attack position 5.

The table below summarizes key structural differences:

Feature Benzo[c]isoxazol-3-one Isoxazole
Ring System Fused benzene-isoxazole Monocyclic
C–O Bond Length 1.23 Å 1.36 Å
NICS Value −12.3 ppm −8.7 ppm
Electrophilic Site Position 4 Position 5

These distinctions underscore the unique reactivity and applications of this compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

5-methoxy-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)8(10)12-9-7/h2-4,9H,1H3

InChI Key

QHDMKCBUPTWYHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxybenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzo[c]isoxazol-3(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the nature of the substituents on the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Methoxybenzo[c]isoxazol-3(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxybenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Below is a comparison of 5-methoxybenzo[c]isoxazol-3(1H)-one with its analogs based on substituents, molecular properties, and applications:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents Key Applications/Findings References
This compound C₈H₇NO₃ 5-OCH₃ Intermediate for bioactive molecules; potential AChE/AKR1C3 inhibitor
4-Fluorobenzo[c]isoxazol-3(1H)-one C₇H₄FNO₂ 4-F Used in life science research; high-purity grades available for optoelectronic studies
5-Bromobenzo[d]isoxazol-3(2H)-one C₇H₄BrNO₂ 5-Br, [d]-fusion Studied for its safety profile; H302 (acute toxicity) and H315/H319 (skin/eye irritation)
2-Cyclopentyl-6-methoxybenzo[d]isoxazol-3(2H)-one C₁₃H₁₅NO₃ 6-OCH₃, 2-cyclopentyl Orally active mGluR2 modulator; improved pharmacokinetics due to lipophilic substituent
7-(Trimethoxybenzyl)benzo[d]isoxazol-3(2H)-one C₁₇H₁₇NO₄ 7-trimethoxybenzyl AKR1C3 inhibitor precursor; protective group enhances synthetic flexibility

Physicochemical Properties

  • Solubility : Methoxy and fluorine substituents enhance aqueous solubility compared to brominated analogs. The 4-fluoro derivative (logP ~1.2) is more lipophilic than the 5-methoxy compound (logP ~1.5) .
  • Stability : Brominated derivatives (e.g., 5-bromo) require storage at 2–8°C due to sensitivity to hydrolysis, whereas methoxy-substituted analogs are stable under ambient conditions .

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